molecular formula C7H12O B1345100 1-Methyl-2-cyclohexen-1-OL CAS No. 23758-27-2

1-Methyl-2-cyclohexen-1-OL

Cat. No. B1345100
CAS RN: 23758-27-2
M. Wt: 112.17 g/mol
InChI Key: LVUQVFWOWNKFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .


Synthesis Analysis

The synthesis of 1-Methyl-2-cyclohexen-1-ol has been reported in several studies . For instance, it has been prepared by a three-step synthesis from 1-methylcyclohexene, via a ‘merged substitution–elimination reaction’ between NaSePh and 2-methyl-2-hydroxycyclohexyl p-toluenesulphonate .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-cyclohexen-1-ol consists of a cyclohexene ring with a methyl group and a hydroxyl group attached . The InChI string representation of its structure is InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-2-cyclohexen-1-ol are not detailed in the search results, cyclohexene compounds are generally used as reagents or intermediates to derive other organic compounds .


Physical And Chemical Properties Analysis

1-Methyl-2-cyclohexen-1-ol has a density of 1.0±0.1 g/cm³, a boiling point of 164.6±19.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.7 mmHg at 25°C . It has a molar refractivity of 33.5±0.3 cm³, and its polar surface area is 20 Ų .

Future Directions

While specific future directions for the study or application of 1-Methyl-2-cyclohexen-1-ol are not detailed in the search results, cyclohexene compounds are generally used as reagents or intermediates to derive other organic compounds, suggesting potential applications in organic synthesis and the development of new materials .

properties

IUPAC Name

1-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQVFWOWNKFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946541
Record name 1-Methylcyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23758-27-2
Record name 1-Methyl-2-cyclohexen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-cyclohexen-1-OL
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-cyclohexen-1-OL
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-cyclohexen-1-OL
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-cyclohexen-1-OL
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-cyclohexen-1-OL
Reactant of Route 6
1-Methyl-2-cyclohexen-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.